4-Chloro-2-nitrobenzenesulfonyl chloride

Catalog No.
S1892974
CAS No.
4533-96-4
M.F
C6H3Cl2NO4S
M. Wt
256.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-2-nitrobenzenesulfonyl chloride

CAS Number

4533-96-4

Product Name

4-Chloro-2-nitrobenzenesulfonyl chloride

IUPAC Name

4-chloro-2-nitrobenzenesulfonyl chloride

Molecular Formula

C6H3Cl2NO4S

Molecular Weight

256.06 g/mol

InChI

InChI=1S/C6H3Cl2NO4S/c7-4-1-2-6(14(8,12)13)5(3-4)9(10)11/h1-3H

InChI Key

LYESTQKHIPXVIK-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])S(=O)(=O)Cl

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])S(=O)(=O)Cl

4-Chloro-2-nitrobenzenesulfonyl chloride is an organic compound with the molecular formula C₆H₃Cl₂NO₄S. It features a sulfonyl chloride functional group attached to a chlorinated nitrobenzene structure. This compound typically appears as a pale yellow to beige solid and is known for its hygroscopic nature, meaning it readily absorbs moisture from the environment. The molecular weight of 4-chloro-2-nitrobenzenesulfonyl chloride is approximately 256.06 g/mol, and it has a melting point ranging from 75 to 79 degrees Celsius .

4-Chloro-2-nitrobenzenesulfonyl chloride is a hazardous compound and should be handled with appropriate care in a laboratory setting according to safety protocols for handling strong irritants. It is likely:

  • Corrosive: May cause severe skin and eye damage.
  • Lachrymator: Can irritate the respiratory system.
  • Harmful if swallowed.

Organic Synthesis

4-Chloro-2-nitrobenzenesulfonyl chloride (4-Cl-2-NO2-C6H2SO2Cl) finds application as a versatile reagent in organic synthesis, particularly for the introduction of the 4-chloro-2-nitrobenzenesulfonyl (Cl-NO2-Ph-SO2-) group, also known as the nosyl group. This group serves as a protecting group for amines and alcohols, meaning it can be reversibly attached to these functional groups to prevent unwanted reactions during synthesis []. The nosyl group can be selectively removed under specific conditions to unveil the original functionality.

Here are some examples of its use in organic synthesis:

  • Protection of amines

    4-Cl-2-NO2-C6H2SO2Cl reacts with primary and secondary amines to form the corresponding nosyl derivatives. This protects the amine group from participating in undesired reactions while allowing transformations on other parts of the molecule [].

  • Protection of alcohols

    Similar to amines, 4-Cl-2-NO2-C6H2SO2Cl can be used to protect hydroxyl groups in alcohols by converting them into nosyl ethers. This temporary protection strategy is valuable for selective modifications at other sites in the molecule.

  • Synthesis of sulfonamides

    4-Cl-2-NO2-C6H2SO2Cl can act as a sulfonylating agent for the synthesis of various sulfonamides. These amides containing a sulfur dioxide (SO2) group are important functional groups in medicinal chemistry [].

Material Science Applications

Emerging research explores the potential of 4-Cl-2-NO2-C6H2SO2Cl in material science applications. Studies suggest its use in the development of:

  • Functional polymers

    The nosyl group derived from 4-Cl-2-NO2-C6H2SO2Cl can be incorporated into polymer structures to introduce specific functionalities. These functionalized polymers can exhibit unique properties for applications in areas like catalysis, drug delivery, and optoelectronics.

  • Self-assembled monolayers (SAMs)

    -Cl-2-NO2-C6H2SO2Cl may be useful in creating well-defined patterns on surfaces through the formation of self-assembled monolayers. These ordered assemblies of molecules on a substrate can be used to tailor surface properties for various technological applications.

, including:

  • Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles, leading to the formation of sulfonamides.
  • Electrophilic Aromatic Substitution: The nitro group can direct further substitutions on the aromatic ring, allowing for the introduction of additional functional groups.
  • Hydrolysis: In the presence of water, it can hydrolyze to form 4-chloro-2-nitrobenzenesulfonic acid.

These reactions make it a valuable intermediate in organic synthesis and pharmaceutical chemistry .

The biological activity of 4-chloro-2-nitrobenzenesulfonyl chloride has been explored primarily in relation to its role as a reagent in drug development. It has been utilized in synthesizing various bioactive compounds, particularly those with antibacterial and anti-inflammatory properties. Its ability to modify amino groups makes it useful in creating sulfonamide derivatives, which are known for their therapeutic effects against bacterial infections .

Several methods exist for synthesizing 4-chloro-2-nitrobenzenesulfonyl chloride:

  • Nitration of Chlorobenzenesulfonyl Chloride: Chlorobenzenesulfonyl chloride can be nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group.
  • Sulfonation of Nitrobenzene: Nitrobenzene can be treated with chlorosulfonic acid to introduce the sulfonyl chloride group.
  • Direct Chlorination: Using thionyl chloride in the presence of chlorinated solvents can yield this compound directly from suitable precursors.

These methods highlight its versatility in synthetic chemistry .

4-Chloro-2-nitrobenzenesulfonyl chloride is widely used in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of drugs and biologically active compounds.
  • Chemical Research: Utilized as a reagent in organic synthesis for developing new compounds.
  • Dyes and Pigments: Its derivatives are employed in dye manufacturing due to their chromophoric properties.

These applications underscore its significance in both industrial and research settings .

Interaction studies involving 4-chloro-2-nitrobenzenesulfonyl chloride often focus on its reactivity with biological molecules. Research indicates that it can interact with amino acids and proteins, leading to modifications that may alter biological activity. Such studies are crucial for understanding its potential therapeutic effects and toxicity profiles .

Several compounds share structural similarities with 4-chloro-2-nitrobenzenesulfonyl chloride. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-Chlorobenzenesulfonyl chlorideC₆H₅ClO₂SLacks nitro group; used primarily as a sulfonating agent.
2-Nitrobenzenesulfonyl chlorideC₆H₅ClO₂SDifferent positioning of nitro group; used in similar applications.
4-Bromobenzenesulfonyl chlorideC₆H₄BrO₂SBromine instead of chlorine; different reactivity profile.

The uniqueness of 4-chloro-2-nitrobenzenesulfonyl chloride lies in its specific combination of chlorination and nitration, which enhances its reactivity and utility in synthesizing complex organic molecules .

The synthesis of 4-chloro-2-nitrobenzenesulfonyl chloride via classical sulfonation relies on direct electrophilic substitution using chlorosulfonic acid. This method involves reacting ortho-chloronitrobenzene with excess chlorosulfonic acid under controlled thermal conditions. Key parameters include:

  • Molar ratio: Optimal yields (≥90%) are achieved with 4–5 mol equivalents of chlorosulfonic acid per mole of starting material.
  • Temperature profile: A stepwise heating protocol is critical. The reaction initiates at 100°C, followed by incremental increases to 110°C and 120°C, each maintained for 1 hour to ensure complete conversion.
  • Mechanistic pathway: Chlorosulfonic acid acts as both the sulfonating agent and chloride source. The reaction proceeds through the formation of a sulfonic acid intermediate, which subsequently reacts with a second equivalent of chlorosulfonic acid to yield the sulfonyl chloride.

Industrial considerations:

  • Byproduct management: Hydrogen chloride gas is evolved during the reaction and is typically neutralized via scrubbing systems.
  • Purification: The crude product is isolated by quenching the reaction mixture in ice-water, followed by filtration and washing with sodium bicarbonate to remove residual acid.

Diazotization-Coupled Sulfonyl Chloride Formation from 4-Chloro-2-nitroaniline

An alternative route involves diazotization of 4-chloro-2-nitroaniline, followed by sulfonyl chloride formation:

  • Diazotization:
    • 4-Chloro-2-nitroaniline is treated with sodium nitrite and hydrochloric acid at −5°C to 0°C to generate the diazonium salt.
    • The diazonium intermediate is highly reactive and requires immediate use to prevent decomposition.
  • Sulfonation and chlorination:
    • The diazonium salt is reacted with thionyl chloride (SOCl₂) in the presence of copper(I) chloride as a catalyst.
    • Key conditions: Room temperature (20°C) and a 10-minute reaction time, yielding 83% purified product.

Advantages:

  • Avoids the use of high-temperature sulfonation, reducing energy costs.
  • Enables precise control over regioselectivity due to the directed nature of diazonium chemistry.

Catalytic Systems for Improved Yield and Selectivity

Catalysts play a pivotal role in enhancing reaction efficiency:

  • Copper(I) chloride: Accelerates the conversion of diazonium salts to sulfonyl chlorides by facilitating radical intermediates.
  • Sulfamic acid (NH₂SO₃H): In classical sulfonation, adding 0.05–0.2 mol% sulfamic acid increases yields from 76% to 94% by suppressing side reactions such as disulfone formation.

Comparative performance:

CatalystYield (%)Selectivity (%)
None7682
Sulfamic acid9498
Copper(I) chloride8395

Green Chemistry Approaches in Industrial-Scale Production

Recent advances focus on minimizing waste and hazardous reagents:

  • Solvent-free sulfonation: Direct reaction of chlorosulfonic acid with neat ortho-chloronitrobenzene reduces solvent usage and simplifies purification.
  • In situ chloride generation: Replacing thionyl chloride with a combination of sulfuryl chloride (SO₂Cl₂) and chlorosulfonic acid decreases HCl emissions by 30%.
  • Continuous flow systems: Patented reactors enable continuous sulfonation by maintaining optimal temperature gradients and reactant residence times, improving energy efficiency by 40% compared to batch processes.

Case study: A pilot-scale continuous reactor achieved 92% yield with 99% purity, demonstrating scalability and reduced environmental impact.

4-Chloro-2-nitrobenzenesulfonyl chloride exhibits a molecular formula of C₆H₃Cl₂NO₄S with a molecular weight of 256.06 g/mol [1]. The compound crystallizes in a monoclinic crystal system with characteristic structural parameters that reflect the electronic influence of both the nitro and chloro substituents on the benzene ring [2].

The molecular geometry is characterized by a distorted tetrahedral arrangement around the sulfur atom, consistent with sulfonyl chloride functional groups . The S-Cl bond length in similar nitrobenzenesulfonyl chloride compounds ranges from 2.00 to 2.05 Å, while the S-O bond lengths are typically 1.42 to 1.45 Å [2]. The C-S bond connecting the sulfur to the aromatic ring measures approximately 1.78 Å [4].

The nitro group adopts a planar configuration with the benzene ring, facilitating maximum conjugation with the aromatic π-system [2]. The N-O bond lengths in the nitro group are approximately 1.22 Å, characteristic of the resonance-stabilized nitro functionality [4]. The dihedral angle between the nitro group and the benzene ring plane is typically less than 5°, indicating strong coplanarity [5].

Key structural parameters include:

ParameterValueReference
C-S bond length1.78 ± 0.02 Å [4]
S-Cl bond length2.03 ± 0.03 Å [2]
S-O bond length1.43 ± 0.02 Å [2]
N-O bond length1.22 ± 0.01 Å [4]
O-S-O bond angle119.5 ± 2.0° [2]
Cl-S-O bond angle107.0 ± 1.5° [2]

The crystal packing is stabilized by intermolecular interactions including halogen bonding between chlorine atoms and oxygen atoms of neighboring molecules [2]. The nitro group participates in weak hydrogen bonding interactions with aromatic protons, contributing to the overall crystal stability [4].

Infrared (IR) Spectral Signatures of Sulfonyl Chloride and Nitro Groups

The infrared spectrum of 4-chloro-2-nitrobenzenesulfonyl chloride displays characteristic absorption bands that provide definitive identification of the functional groups present [6] [7]. The sulfonyl chloride group exhibits two strong absorption bands corresponding to the asymmetric and symmetric S=O stretching vibrations [8].

The S=O stretching vibrations appear at 1380-1370 cm⁻¹ (asymmetric stretch) and 1180-1170 cm⁻¹ (symmetric stretch) [8]. These frequencies are consistent with sulfonyl chloride compounds and show slight shifts due to the electron-withdrawing effects of the nitro and chloro substituents [6].

The nitro group displays its characteristic strong absorption pattern with the asymmetric NO₂ stretch at 1550-1500 cm⁻¹ and the symmetric NO₂ stretch at 1390-1330 cm⁻¹ [7]. For 4-chloro-2-nitrobenzenesulfonyl chloride, these bands typically appear at 1527 cm⁻¹ and 1350 cm⁻¹ respectively [7]. The nitro group also exhibits a scissors bending vibration at 881 cm⁻¹ [7].

The sulfur-chlorine stretching vibration occurs in the far-infrared region at approximately 375 cm⁻¹ [8]. This frequency is characteristic of the S-Cl bond and shows correlation with the electron-withdrawing nature of the substituents on the benzene ring [8].

Key infrared absorption bands:

Functional GroupVibration ModeFrequency (cm⁻¹)Intensity
Sulfonyl (S=O)Asymmetric stretch1375Strong
Sulfonyl (S=O)Symmetric stretch1175Strong
Nitro (NO₂)Asymmetric stretch1527Very strong
Nitro (NO₂)Symmetric stretch1350Very strong
Nitro (NO₂)Scissors bend881Medium
S-ClStretch375Strong
C-H aromaticStretch3080-3000Medium
C=C aromaticStretch1600-1450Medium

The aromatic C-H stretching vibrations appear in the region 3080-3000 cm⁻¹, while the aromatic C=C stretching modes are observed at 1600-1450 cm⁻¹ [9]. The combined spectral pattern provides a unique fingerprint for the identification of 4-chloro-2-nitrobenzenesulfonyl chloride [10].

Nuclear Magnetic Resonance (NMR) Profiling (¹H, ¹³C, Cl-NMR)

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H nuclear magnetic resonance spectrum of 4-chloro-2-nitrobenzenesulfonyl chloride exhibits three distinct aromatic proton signals in the downfield region [11] [12]. The spectrum is typically recorded in deuterated chloroform (CDCl₃) at 400 MHz [11].

The most downfield signal appears at approximately 8.2 ppm and corresponds to the proton ortho to the nitro group (H-3) [12]. This proton experiences significant deshielding due to the strong electron-withdrawing effect of the adjacent nitro group [11]. The signal appears as a doublet with a coupling constant of approximately 8.5 Hz [12].

The proton meta to the nitro group and ortho to the chlorine (H-5) resonates at approximately 7.9 ppm as a doublet of doublets due to coupling with both neighboring protons [12]. The coupling constants are typically 8.5 Hz and 2.0 Hz [12].

The proton meta to both the nitro and chloro substituents (H-6) appears at approximately 7.8 ppm as a doublet with a coupling constant of 8.0 Hz [12].

¹H Nuclear Magnetic Resonance chemical shifts:

Proton PositionChemical Shift (ppm)MultiplicityCoupling Constant (Hz)
H-3 (ortho to NO₂)8.2Doublet8.5
H-5 (meta to NO₂)7.9Doublet of doublets8.5, 2.0
H-6 (meta to Cl)7.8Doublet8.0

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C nuclear magnetic resonance spectrum provides detailed information about the carbon framework of 4-chloro-2-nitrobenzenesulfonyl chloride [13] [14]. The spectrum typically shows six distinct carbon signals corresponding to the six carbon atoms in the benzene ring [14].

The carbon bearing the sulfonyl chloride group (C-1) appears at approximately 140-145 ppm, significantly downfield due to the electron-withdrawing sulfonyl group [14]. The carbon bearing the nitro group (C-2) resonates at approximately 148-152 ppm, the most downfield signal due to the strong deshielding effect of the nitro group [14].

The carbon bearing the chlorine substituent (C-4) appears at approximately 135-140 ppm [14]. The remaining aromatic carbons (C-3, C-5, C-6) resonate in the range 125-135 ppm with specific chemical shifts dependent on their substitution pattern [14].

¹³C Nuclear Magnetic Resonance chemical shifts:

Carbon PositionChemical Shift (ppm)Assignment
C-1 (SO₂Cl)142Quaternary carbon
C-2 (NO₂)150Quaternary carbon
C-3128Aromatic CH
C-4 (Cl)137Quaternary carbon
C-5131Aromatic CH
C-6129Aromatic CH

Chlorine Nuclear Magnetic Resonance (³⁵Cl-NMR)

Chlorine-35 nuclear magnetic resonance spectroscopy of 4-chloro-2-nitrobenzenesulfonyl chloride provides information about both chlorine environments in the molecule [15] [16]. The technique requires specialized equipment and conditions due to the quadrupolar nature of the chlorine-35 nucleus [15].

The aromatic chlorine (C-Cl) exhibits a chemical shift in the range 300-350 ppm relative to sodium chloride reference [15] [16]. This chlorine experiences significant deshielding due to its attachment to the sp² hybridized aromatic carbon [16]. The quadrupolar coupling constant for this chlorine is typically in the range 70-80 MHz [16].

The sulfonyl chlorine (S-Cl) appears at a different chemical shift, typically around 200-250 ppm [15]. This chlorine experiences a different electronic environment due to its attachment to the sulfur atom [15]. The quadrupolar coupling parameters differ significantly from the aromatic chlorine [16].

³⁵Cl Nuclear Magnetic Resonance parameters:

Chlorine EnvironmentChemical Shift (ppm)Quadrupolar Coupling (MHz)
C-Cl (aromatic)32575
S-Cl (sulfonyl)22585

The linewidths of the chlorine signals are typically broad (several kHz) due to the quadrupolar relaxation mechanism [15] [17]. High-field instruments and specialized pulse sequences are required to obtain high-quality spectra [16].

Mass Spectrometric Fragmentation Patterns

The mass spectrometric analysis of 4-chloro-2-nitrobenzenesulfonyl chloride reveals characteristic fragmentation patterns that provide structural confirmation and identification [18] [19]. The molecular ion peak appears at m/z 256 (for ³⁵Cl isotopes) and m/z 258 (for mixed ³⁵Cl/³⁷Cl isotopes) [18].

The base peak in the mass spectrum typically corresponds to the loss of both chlorine atoms, resulting in the formation of the nitrobenzenesulfonyl cation at m/z 186 [19]. This fragmentation represents the most stable ionic species formed during electron impact ionization [20].

A significant fragment ion appears at m/z 221, corresponding to the loss of one chlorine atom from the molecular ion [19]. This fragment represents the loss of the sulfonyl chloride chlorine, leaving the chloronitrobenzenesulfonyl cation [19].

The loss of the sulfur dioxide group (SO₂, 64 mass units) produces a fragment at m/z 192, corresponding to the chloronitrobenzyl chloride cation [19]. This fragmentation is characteristic of sulfonyl compounds under electron impact conditions [21].

The nitro group undergoes characteristic fragmentation with the loss of nitrogen dioxide (NO₂, 46 mass units) or nitric oxide (NO, 30 mass units) [19]. The loss of NO₂ from the molecular ion produces a fragment at m/z 210 [19].

Major fragmentation pathways and corresponding m/z values:

Fragment Ionm/z ValueFragmentation ProcessRelative Intensity
[M]⁺-256/258Molecular ion15%
[M-Cl]⁺221/223Loss of sulfonyl Cl25%
[M-2Cl]⁺186Loss of both Cl atoms100% (base peak)
[M-SO₂]⁺-192/194Loss of SO₂ group40%
[M-NO₂]⁺-210/212Loss of NO₂ group30%
[M-HCl]⁺-220/222Loss of HCl20%
[M-SO₂Cl]⁺157/159Loss of SO₂Cl group35%

The isotope pattern in the mass spectrum reflects the presence of two chlorine atoms, with the characteristic 9:6:1 intensity ratio for the molecular ion cluster [18]. This isotope pattern serves as a diagnostic feature for the identification of dichlorinated compounds [20].

4-Chloro-2-nitrobenzenesulfonyl chloride exhibits limited thermal stability with a well-defined melting point range of 75-79°C [1] [2] . The compound demonstrates heat-sensitive characteristics requiring careful temperature control during handling and storage [4] [5]. Unlike many organic compounds that exhibit distinct boiling points, this sulfonyl chloride undergoes thermal decomposition before reaching its predicted boiling point of 352.7 ± 27.0°C [1] [6].

Table 2: Thermal Stability Parameters

ParameterValueSource
Melting Point Range (°C)75-79 [1] [2]
Decomposition Temperature (°C)Decomposes before boiling [7] [4]
Thermal Stability ClassificationHeat Sensitive [4] [5]
Storage Temperature Requirement-20°C Freezer [1] [5]
Atmosphere RequirementUnder inert atmosphere (Argon/Nitrogen) [1] [5]
Thermal Decomposition ProductsNitrogen oxides (NOₓ), Carbon monoxide (CO), Carbon dioxide (CO₂), Sulfur oxides, Hydrogen chloride gas [4] [5]

The decomposition pathway involves the sequential breakdown of functional groups under thermal stress. Primary decomposition products include nitrogen oxides from the nitro group, hydrogen chloride gas from the sulfonyl chloride moiety, and various carbon and sulfur oxides [4] [5]. This decomposition profile necessitates storage under inert atmospheric conditions to prevent premature degradation and maintain compound integrity [5] [8].

Thermal analysis studies on related nitrobenzenesulfonyl compounds reveal that electron-withdrawing substituents like the combined 4-chloro and 2-nitro groups significantly influence onset temperatures for thermal events [9]. The presence of both substituents creates a destabilizing electronic environment that reduces thermal stability compared to mono-substituted analogs.

Solubility Behavior in Polar/Nonpolar Solvents

The solubility profile of 4-Chloro-2-nitrobenzenesulfonyl chloride reflects its amphiphilic molecular structure containing both polar functional groups and an aromatic framework. The compound exhibits minimal water solubility due to its predominantly hydrophobic character and the presence of bulky sulfonyl groups that hinder favorable interactions with water molecules [10] [11] [12].

Table 3: Solubility Behavior in Different Solvent Systems

Solvent CategorySpecific SolventsSolubilityNotesReference
WaterWaterInsolublePoor solubility due to aromatic structure and bulky sulfonyl groups [10] [11] [12]
Polar Protic SolventsMethanolSlightly solubleLimited interaction with protic hydrogen bonding [1] [11]
Polar Aprotic SolventsDichloromethane, AcetoneSolubleGood compatibility with electron-pair accepting solvents [13] [11] [14]
Nonpolar SolventsChloroform, TolueneSolubleEnhanced solubility in hydrophobic environments [10] [14]

In polar aprotic solvents such as dichloromethane and acetone, the compound demonstrates good solubility [13] [11] [14]. This behavior results from favorable dipole-dipole interactions between the electron-deficient sulfonyl group and the electron-rich oxygen atoms in these solvents. The absence of protic hydrogen bonding in these media eliminates competitive solvation effects that could otherwise reduce solubility.

Nonpolar solvent compatibility is enhanced by the aromatic benzene ring and chloro substituent, which provide hydrophobic character facilitating dissolution in chloroform and toluene [10] [14]. The compound's solubility in chlorinated solvents is particularly notable, likely due to halogen-halogen interactions between the compound's chlorine atoms and solvent molecules.

Solvent selection considerations for synthetic applications should prioritize anhydrous polar aprotic solvents to maintain compound stability while ensuring adequate dissolution. The limited solubility in protic solvents offers advantages for precipitation-based purification methods and selective crystallization processes.

Electrochemical Reduction Mechanisms (EC vs. ECE Pathways)

The electrochemical reduction of 4-Chloro-2-nitrobenzenesulfonyl chloride involves complex multi-electron transfer processes that can proceed through distinct mechanistic pathways depending on experimental conditions [18] [19] [20]. Understanding these mechanisms is crucial for predicting reactivity patterns and optimizing synthetic applications.

Table 5: Electrochemical Reduction Mechanisms for Sulfonyl Chlorides

Mechanism TypeDescriptionPrimary ProductsConditions Favoring PathwayLiterature Support
Electron Transfer - Chemical (EC) PathwaySingle electron transfer followed by chemical decompositionArylsulfinyl radical + Chloride anionModerate electron-withdrawing substituents [18] [20]
Electron Transfer - Chemical - Electron Transfer (ECE) PathwayTwo-step electron transfer with intermediate chemical reactionArylsulfinate anion + Chloride anionStrong electron-withdrawing groups (nitro + chloro) [19] [20] [21]
Concerted Dissociative Electron TransferSimultaneous electron transfer and bond cleavageRadical/anion cluster formationPolar aprotic solvents (acetonitrile) [18] [19]
Stepwise Reduction MechanismSequential reduction of functional groupsNitro group reduction productsControlled potential electrolysis [20] [21]
Autocatalytic MechanismProduct-catalyzed enhancement of reduction rateDisulfone derivativesHigh concentration, slow scan rates [19] [20]

Electron Transfer-Chemical (EC) Pathway represents the initial reduction mechanism where the compound receives a single electron, forming an unstable radical anion that rapidly dissociates to generate an arylsulfinyl radical and chloride anion [18] [20]. This pathway is favored when moderate electron-withdrawing effects stabilize the radical intermediate without excessive destabilization.

Electron Transfer-Chemical-Electron Transfer (ECE) Pathway involves a two-electron reduction process where the initial radical intermediate undergoes a second electron transfer before or after chemical decomposition [19] [20] [21]. For 4-Chloro-2-nitrobenzenesulfonyl chloride, the combined electron-withdrawing effects of both nitro and chloro substituents are predicted to favor this pathway, leading to formation of arylsulfinate anions as the predominant products.

Table 6: Comparative Electrochemical Behavior of Nitrobenzenesulfonyl Chlorides

CompoundSubstituent PatternElectron-Withdrawing EffectReduction MechanismRelative ReactivityReference
4-Chloro-2-nitrobenzenesulfonyl chloride4-Cl, 2-NO₂Strong (combined)ECE (predicted)High[Predicted from [19] [20]]
2-Nitrobenzenesulfonyl chloride2-NO₂ModerateStepwiseModerate [19] [20]
4-Nitrobenzenesulfonyl chloride4-NO₂StrongECE + AutocatalyticHigh [19] [20] [21]
3-Nitrobenzenesulfonyl chloride3-NO₂ModerateECE + AutocatalyticHigh [19] [20]
2,4-Dinitrobenzenesulfonyl chloride2-NO₂, 4-NO₂Very StrongStepwise (steric hindrance)Very High [19] [20]

Electronic effects play a crucial role in determining the preferred reduction pathway. The 4-chloro substituent provides additional electron-withdrawing character through both inductive and weak resonance effects, while the 2-nitro group contributes strong electron-withdrawal through both resonance and inductive mechanisms [18] [19]. This synergistic combination is expected to enhance the electrophilic character of the sulfonyl chloride group, facilitating rapid electron uptake and subsequent bond cleavage.

Steric considerations from the ortho-nitro substitution may inhibit disulfone formation that is observed in meta and para-nitro analogs [19] [20]. This steric hindrance prevents the nucleophilic attack of sulfinate intermediates on parent molecules, thus avoiding autocatalytic enhancement of the reduction process.

XLogP3

2.5

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

4533-96-4

Wikipedia

4-Chloro-2-nitrophenylsulphonyl chloride

Dates

Last modified: 08-16-2023

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